molecular formula C21H21N3O4 B2981575 5-(4-Dimethylamino-benzylidene)-1-(4-ethoxy-phenyl)-pyrimidine-2,4,6-trione CAS No. 312591-99-4

5-(4-Dimethylamino-benzylidene)-1-(4-ethoxy-phenyl)-pyrimidine-2,4,6-trione

Cat. No.: B2981575
CAS No.: 312591-99-4
M. Wt: 379.416
InChI Key: POKHSPWXFTXFRM-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Dimethylamino-benzylidene)-1-(4-ethoxy-phenyl)-pyrimidine-2,4,6-trione is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescent Materials

  • Aggregation-Induced Emission : This compound, with varying substituents, demonstrates aggregation-induced emission (AIE). When isolated in dilute solutions, these molecules are non-luminescent but become highly emissive upon aggregation, making them potential candidates for developing efficient luminescent materials. Changing substituents can shift the emission color, useful in fluorescent probes for detecting substances like ethanol in aqueous solutions (Mendigalieva et al., 2022).

Pharmaceutical Research

  • Antimicrobial Agents : Novel derivatives of pyrimidine, including those with dimethylamino substituents, have shown potential as antimicrobial agents. These compounds have demonstrated significant inhibitory activity against various bacteria and fungi, positioning them as candidates for developing new antimicrobial drugs (Rao et al., 2020).
  • Anticancer Properties : Certain pyrimidine derivatives have been evaluated for their anticancer activity. They have shown significant activity against cancer cell lines, indicating their potential in cancer treatment research (Rao et al., 2020).

Chemical Synthesis

  • Catalyst-Free Synthesis : This compound is involved in a catalyst-free synthesis of diverse substituted pyrimidine derivatives under ambient conditions. The process is noted for its eco-friendliness, excellent yields, and simplicity, contributing to green chemistry initiatives (Brahmachari & Nayek, 2017).

Crystallography and Molecular Structure

  • Structural Analysis : Studies on derivatives of pyrimidine have provided insights into their supramolecular structures, hydrogen bonding patterns, and intramolecular interactions. This information is crucial for understanding the properties and potential applications of these compounds in various fields (da Silva et al., 2005).

Optical and Electronic Properties

  • Nonlinear Optical Exploration : Derivatives of pyrimidine have been studied for their nonlinear optical (NLO) properties. These studies are important for their potential applications in optoelectronics and high-tech applications (Hussain et al., 2020).

Properties

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-4-28-17-11-9-16(10-12-17)24-20(26)18(19(25)22-21(24)27)13-14-5-7-15(8-6-14)23(2)3/h5-13H,4H2,1-3H3,(H,22,25,27)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKHSPWXFTXFRM-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.